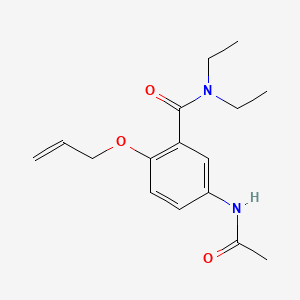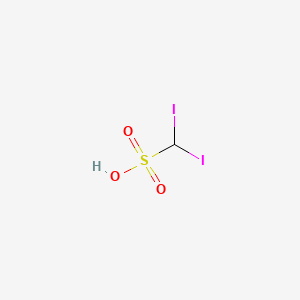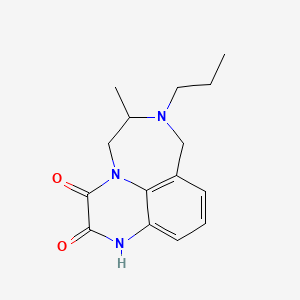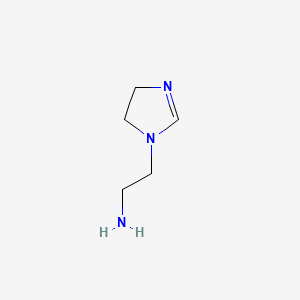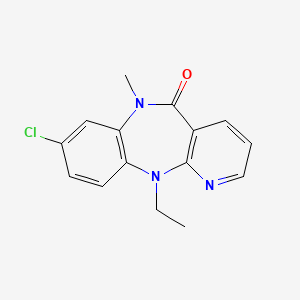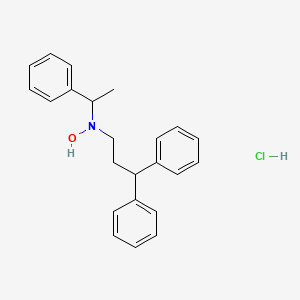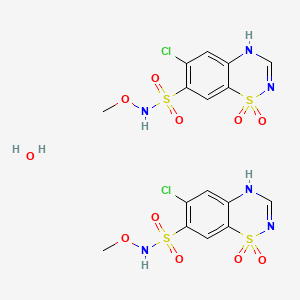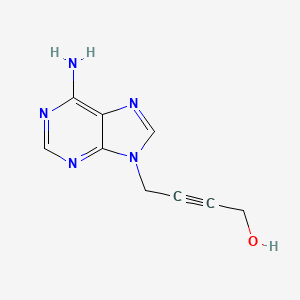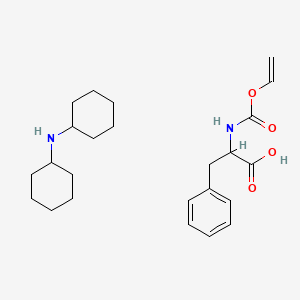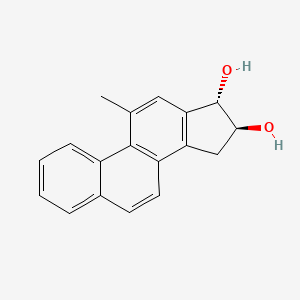
15H-Cyclopenta(a)phenanthrene-16,17-diol, 16,17-dihydro-11-methyl-, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15H-Cyclopenta(a)phenanthrene-16,17-diol, 16,17-dihydro-11-methyl-, trans- is a complex organic compound with a unique structure that includes a cyclopenta[a]phenanthrene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 15H-Cyclopenta(a)phenanthrene-16,17-diol, 16,17-dihydro-11-methyl-, trans- typically involves multi-step organic reactions. One common approach starts with the cyclopenta[a]phenanthrene core, followed by the introduction of hydroxyl groups at the 16 and 17 positions and a methyl group at the 11 position. The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry of the trans- configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
15H-Cyclopenta(a)phenanthrene-16,17-diol, 16,17-dihydro-11-methyl-, trans- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl groups or alter the cyclopenta[a]phenanthrene core.
Substitution: Functional groups can be substituted at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce a fully saturated hydrocarbon.
Wissenschaftliche Forschungsanwendungen
15H-Cyclopenta(a)phenanthrene-16,17-diol, 16,17-dihydro-11-methyl-, trans- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 15H-Cyclopenta(a)phenanthrene-16,17-diol, 16,17-dihydro-11-methyl-, trans- involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the cyclopenta[a]phenanthrene core play crucial roles in its binding to enzymes and receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
17-Methyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene: Similar structure but lacks the hydroxyl groups.
16,17-Dihydro-17-methyl-15H-cyclopenta[a]phenanthrene: Another related compound with slight structural differences.
Uniqueness
15H-Cyclopenta(a)phenanthrene-16,17-diol, 16,17-dihydro-11-methyl-, trans- is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
42123-09-1 |
|---|---|
Molekularformel |
C18H16O2 |
Molekulargewicht |
264.3 g/mol |
IUPAC-Name |
(16S,17S)-11-methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene-16,17-diol |
InChI |
InChI=1S/C18H16O2/c1-10-8-15-14(9-16(19)18(15)20)13-7-6-11-4-2-3-5-12(11)17(10)13/h2-8,16,18-20H,9H2,1H3/t16-,18-/m0/s1 |
InChI-Schlüssel |
REZHGDZPAPULAX-WMZOPIPTSA-N |
Isomerische SMILES |
CC1=CC2=C(C[C@@H]([C@H]2O)O)C3=C1C4=CC=CC=C4C=C3 |
Kanonische SMILES |
CC1=CC2=C(CC(C2O)O)C3=C1C4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


